

comparative analysis of PLK1-IN-11 as an ATP-competitive inhibitor

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Compound of Interest

Compound Name: *PLK1-IN-11*

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A Comparative Analysis of ATP-Competitive PLK1 Inhibitors

Polo-like kinase 1 (PLK1) is a critical regulator of cell division, and its overexpression in many cancers makes it a key target for anticancer therapies. This guide provides a comparative analysis of prominent ATP-competitive inhibitors of PLK1.

Note: Information on a specific inhibitor designated "**PLK1-IN-11**" was not publicly available at the time of this writing. Therefore, this guide focuses on a comparative analysis of other well-characterized and clinically relevant ATP-competitive PLK1 inhibitors: BI 2536, Volasertib (BI 6727), and Onvansertib (NMS-P937).

Introduction to PLK1 and ATP-Competitive Inhibition

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.^{[1][2][3]} Its dysregulation is common in various cancers, often correlating with poor prognosis.^{[1][4]} This has led to the development of small molecule inhibitors targeting PLK1. The majority of these inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of PLK1 substrates and ultimately leading to mitotic arrest and apoptosis in cancer cells.^{[5][6][7][8]}

Comparative Analysis of Key PLK1 Inhibitors

Several potent and selective ATP-competitive PLK1 inhibitors have been developed, with BI 2536, Volasertib, and Onvansertib being among the most studied.

- **BI 2536:** One of the earliest and most potent PLK1 inhibitors, BI 2536 inhibits PLK1 at sub-nanomolar concentrations.[\[9\]](#)[\[10\]](#)[\[11\]](#) It has demonstrated the ability to cause mitotic arrest and induce apoptosis in a wide range of cancer cell lines.[\[12\]](#) It also shows some activity against other PLK family members, PLK2 and PLK3.[\[10\]](#)
- **Volasertib (BI 6727):** Developed as a successor to BI 2536, Volasertib is a dihydropteridinone derivative with a highly potent inhibitory activity against PLK1.[\[1\]](#)[\[13\]](#) It also inhibits PLK2 and PLK3, but with lower potency.[\[13\]](#)[\[14\]](#)[\[15\]](#) Volasertib has shown marked antitumor activity and has been investigated in numerous clinical trials.[\[1\]](#)[\[16\]](#)
- **Onvansertib (NMS-P937):** Onvansertib is another potent and orally available PLK1 inhibitor. [\[17\]](#)[\[18\]](#)[\[19\]](#) A key feature of Onvansertib is its high selectivity for PLK1 over other PLK family members and a broader panel of kinases.[\[5\]](#)[\[18\]](#)[\[20\]](#) This high selectivity may contribute to a more favorable safety profile.

Data Presentation

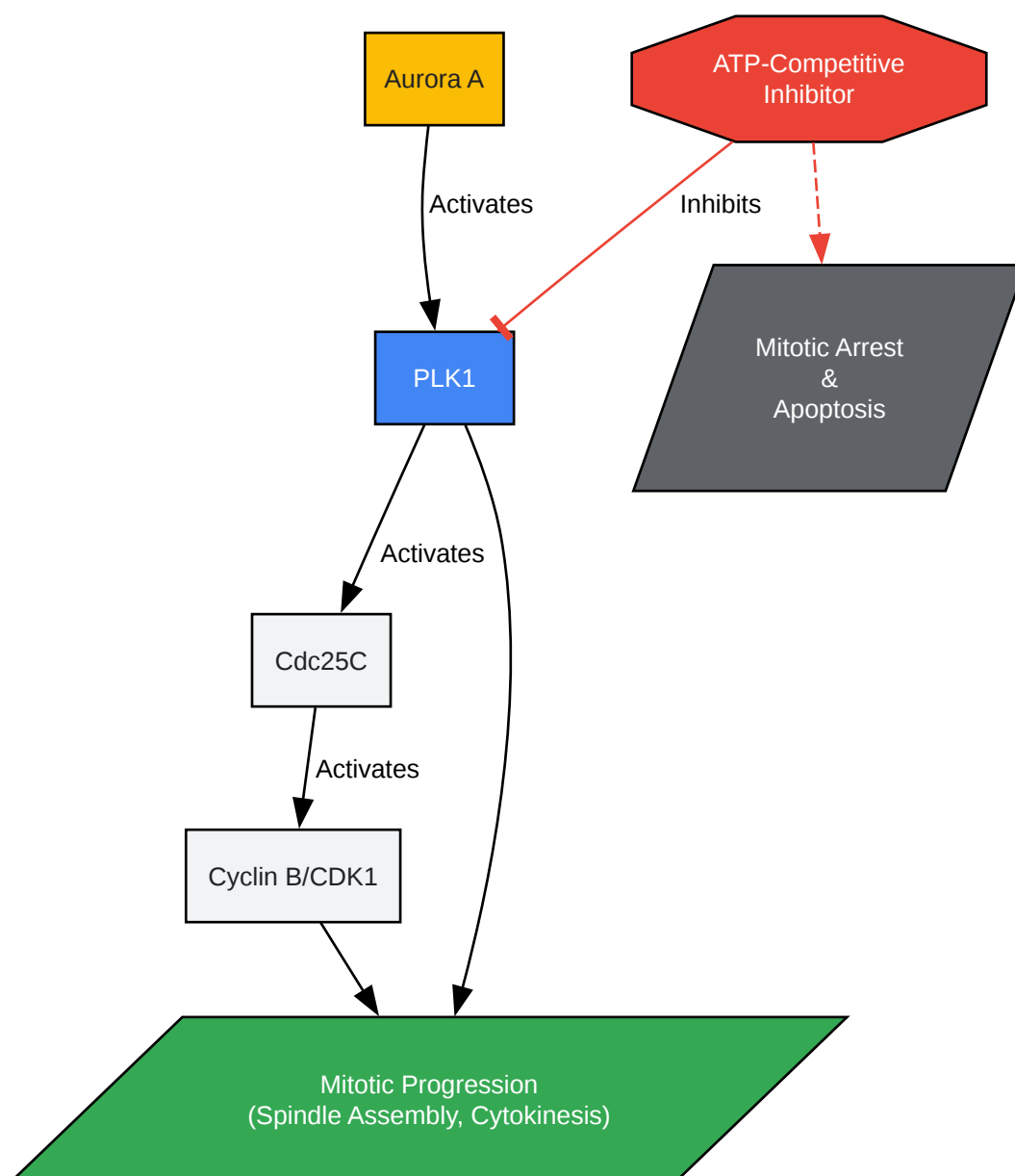
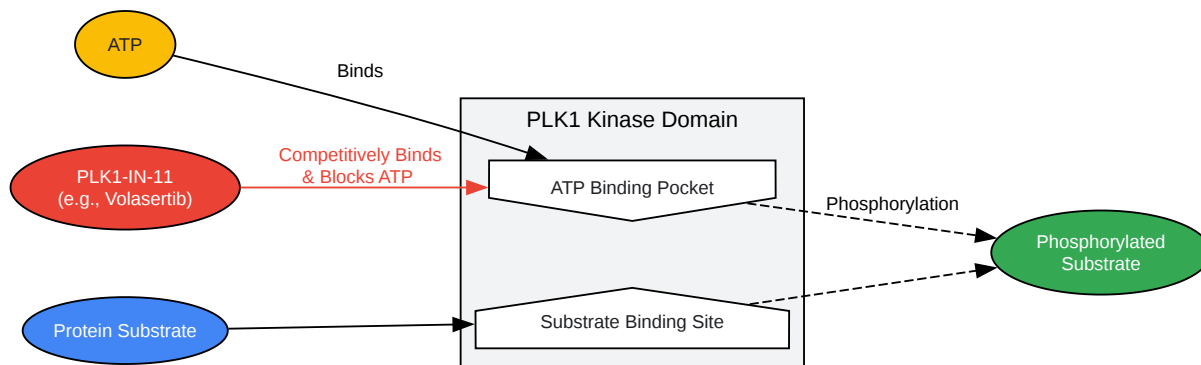
Table 1: In Vitro Potency and Selectivity of PLK1 Inhibitors

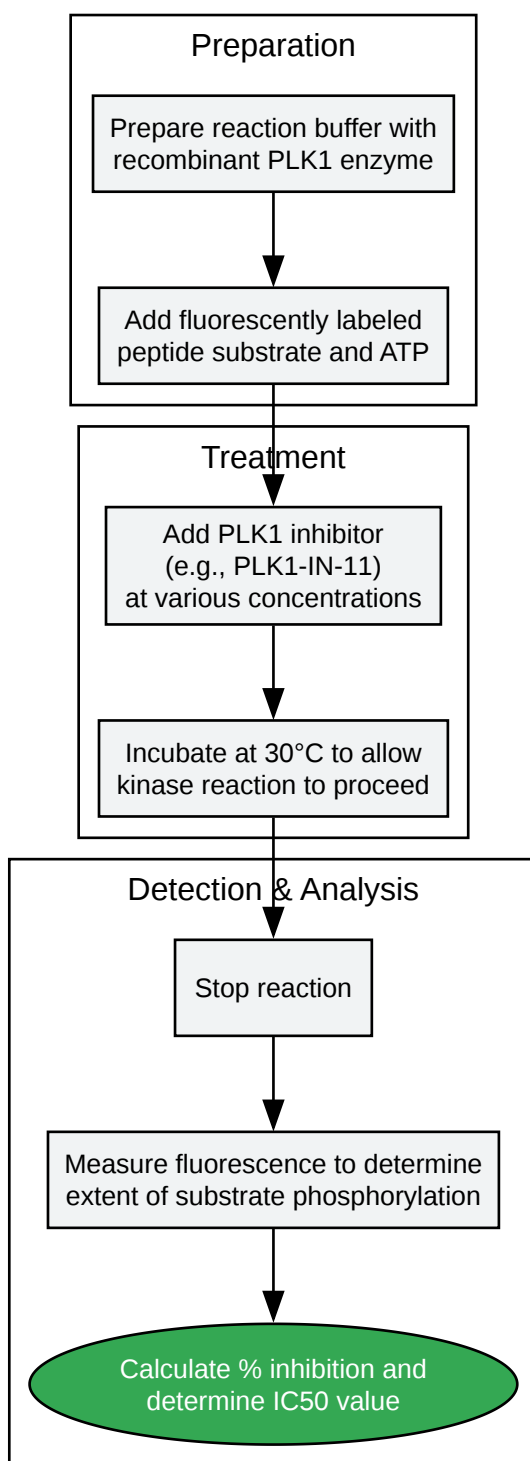
Inhibitor	Target	IC50 (nM)	Selectivity Profile
BI 2536	PLK1	0.83 [9] [10]	PLK2 (IC50 = 3.5 nM), PLK3 (IC50 = 9.0 nM) [10]
BRD4	25 [9]		
Volasertib (BI 6727)	PLK1	0.87 [13] [14] [15]	PLK2 (IC50 = 5 nM), PLK3 (IC50 = 56 nM) [13] [14] [15]
Onvansertib (NMS-P937)	PLK1	2 [17] [18] [19]	>5000-fold selectivity over PLK2/PLK3 [18]

Table 2: Cellular Activity of PLK1 Inhibitors in Cancer Cell Lines

Inhibitor	Cell Line	Cancer Type	EC50 / GI50 (nM)
BI 2536	Panel of 32 human cancer cell lines	Various	2-25[10][11]
Volasertib (BI 6727)	HCT116	Colorectal	23[15]
NCI-H460	Lung	21[15]	
BRO	Melanoma	11[15]	
Onvansertib (NMS-P937)	Panel of 137 cell lines	Various	<100 nM for 60 cell lines[5][19]
AmL-NS8	Leukemia	36[5]	

Visualizations





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